Cas no 2137069-13-5 ((1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol)

(1S)-1-(1-Methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol is a chiral compound featuring a 1,2,3-triazole core functionalized with a methanesulfonyl group and a methoxy-substituted ethanol moiety. Its stereospecific (S)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications. The methanesulfonyl group improves stability and reactivity, while the methoxyethanol side chain offers tunable solubility and derivatization potential. This compound is particularly valuable as an intermediate in medicinal chemistry, enabling the development of targeted bioactive molecules. Its well-defined structure ensures reproducibility in research and industrial processes. Suitable for use in catalysis, ligand design, and drug discovery, it provides a versatile scaffold for further functionalization.
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol structure
2137069-13-5 structure
Product name:(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
CAS No:2137069-13-5
MF:C6H11N3O4S
MW:221.234239816666
CID:6020840
PubChem ID:165787961

(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-744730
    • (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
    • 2137069-13-5
    • Inchi: 1S/C6H11N3O4S/c1-13-4-6(10)5-3-7-8-9(5)14(2,11)12/h3,6,10H,4H2,1-2H3/t6-/m1/s1
    • InChI Key: OQDQHHOYEHYSRL-ZCFIWIBFSA-N
    • SMILES: S(C)(N1C(=CN=N1)[C@@H](COC)O)(=O)=O

Computed Properties

  • Exact Mass: 221.04702701g/mol
  • Monoisotopic Mass: 221.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų
  • XLogP3: -1.6

(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-744730-0.1g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
0.1g
$1521.0 2024-05-23
Enamine
EN300-744730-0.05g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
0.05g
$1452.0 2024-05-23
Enamine
EN300-744730-1.0g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
1.0g
$1729.0 2024-05-23
Enamine
EN300-744730-10.0g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
10.0g
$7435.0 2024-05-23
Enamine
EN300-744730-5.0g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
5.0g
$5014.0 2024-05-23
Enamine
EN300-744730-0.25g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
0.25g
$1591.0 2024-05-23
Enamine
EN300-744730-0.5g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
0.5g
$1660.0 2024-05-23
Enamine
EN300-744730-2.5g
(1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137069-13-5 95%
2.5g
$3389.0 2024-05-23

Additional information on (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol

Recent Advances in the Study of (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol (CAS: 2137069-13-5)

The compound (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol (CAS: 2137069-13-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the unique structural features of (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol, which contribute to its ability to interact with specific biological targets. The compound's triazole ring, coupled with the methanesulfonyl and methoxy functional groups, has been shown to enhance its binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its three-dimensional conformation and interaction mechanisms.

In vitro and in vivo studies have demonstrated promising results for this compound in the context of anti-inflammatory and anticancer therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol exhibited potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs.

Another area of interest is the compound's role in targeted drug delivery systems. Researchers have explored its utility as a linker or payload in antibody-drug conjugates (ADCs), leveraging its stability and biocompatibility. Preliminary data indicate that (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol can enhance the efficacy of ADCs by improving their pharmacokinetic properties and reducing off-target effects.

Despite these advancements, challenges remain in optimizing the compound's synthesis and scalability. Recent efforts have focused on developing more efficient synthetic routes, such as click chemistry-based approaches, to produce high-purity batches of (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol. These improvements are critical for advancing the compound into preclinical and clinical trials.

In conclusion, (1S)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol represents a promising candidate for further development in the pharmaceutical industry. Its multifaceted biological activities and potential applications in drug delivery underscore the need for continued research. Future studies should focus on elucidating its mechanism of action, optimizing its therapeutic index, and exploring its compatibility with other drug modalities.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.